REACTION_CXSMILES
|
[NH2:1][C:2]1[S:10][C:5]2[CH2:6]OCC[C:4]=2[C:3]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12].[O:16]1[CH2:21][CH2:20]C(CC=O)[CH2:18][CH2:17]1.[S].C(CC(OCC)=O)#N>>[NH2:1][C:2]1[S:10][C:5]([CH:6]2[CH2:20][CH2:21][O:16][CH2:17][CH2:18]2)=[CH:4][C:3]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12] |^3:24|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C2=C(COCC2)S1)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)CC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Name
|
|
Type
|
|
Smiles
|
NC=1SC(=CC1C(=O)OCC)C1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |